Enacyloxin IVA is a member of the enacyloxin family of antibiotics, which are produced by the bacterium Frateuria sp. W-315. These compounds are characterized by their complex polyketide structures and exhibit significant antibacterial activity, particularly against Gram-positive bacteria. Enacyloxin IVA has garnered attention due to its unique mechanism of action, which involves the inhibition of protein synthesis by targeting the elongation factor thermo unstable (EF-Tu) in bacterial cells.
Enacyloxin IVA is classified as a polyketide antibiotic. It is derived from Frateuria sp. W-315, a soil-dwelling bacterium that has been studied for its capacity to produce various bioactive compounds. The enacyloxins, including Enacyloxin IVA, are part of a broader class of compounds known as hybrid modular polyketides, which are synthesized through a combination of polyketide synthases and other enzymatic pathways .
The biosynthesis of Enacyloxin IVA involves a series of enzymatic reactions facilitated by polyketide synthases. The specific pathway includes:
The synthesis process typically involves culturing Frateuria sp. W-315 under specific conditions that promote the production of enacyloxins. Subsequent extraction and purification steps are necessary to obtain pure samples for further analysis.
The molecular structure of Enacyloxin IVA is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms, forming a polyene-polyol framework. The compound's molecular formula is C₁₇H₂₄N₂O₄, with notable functional groups that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for elucidating the structure of Enacyloxin IVA. These methods provide detailed information regarding the arrangement of atoms and the presence of specific functional groups .
Enacyloxin IVA primarily acts through its interaction with EF-Tu, inhibiting its function in protein synthesis. This inhibition occurs through several key reactions:
The interaction between Enacyloxin IVA and EF-Tu can be studied using kinetic assays that measure the rate of protein synthesis in the presence and absence of the antibiotic.
The mechanism by which Enacyloxin IVA exerts its antibacterial effects involves several steps:
Experimental studies have shown that Enacyloxin IVA exhibits bacteriostatic properties, effectively halting bacterial growth without killing the cells outright.
Enacyloxin IVA is typically presented as a yellow-colored solid at room temperature. Its solubility characteristics vary depending on solvent choice, with methanol being commonly used for stock solutions.
Relevant analyses include spectroscopic data from NMR and mass spectrometry confirming its structural integrity during experiments .
Enacyloxin IVA has significant potential in scientific research and pharmacology:
Enacyloxin IVa represents a structurally complex polyenic antibiotic within the broader enacyloxin family, characterized by its significant activity against both Gram-positive and Gram-negative bacteria. This natural product exemplifies the chemical diversity emerging from understudied bacterial genera and offers important insights into polyketide biosynthesis. Its discovery adds to the growing arsenal of natural compounds with potential therapeutic applications, particularly in an era of escalating antimicrobial resistance [4] [10].
Enacyloxin IVa was first isolated in 1992 from bacterial fermentation broths of Frateuria sp. strain W-315, following antimicrobial activity-guided fractionation. Researchers identified it as one of several structurally related compounds produced by this bacterium, initially designating it as a key component of the "fr" fraction series. The compound was isolated through a combination of solvent extraction, chromatographic separation, and crystallization techniques, yielding a pure compound suitable for structural characterization [4].
Structural elucidation revealed Enacyloxin IVa contains a 3,4-dihydroxycyclohexanecarboxylic acid core esterified to a complex polyhydroxylated polyene chain containing dichlorinated moieties. This non-lactonic structure differentiates it from many classical polyene antibiotics. Spectroscopic analysis, particularly advanced NMR techniques including NOESY and 'J-resolved HMBC-1', eventually enabled the complete configurational assignment of its multiple stereocenters as (13'R,14'R,15'S) [10]. Notably, researchers proposed Enacyloxin IVa as a biosynthetic precursor to the more extensively studied Enacyloxin IIa, suggesting a metabolic relationship within the enacyloxin pathway [4].
Table 1: Key Characteristics of Enacyloxin IVa
Property | Detail |
---|---|
Producing Strain | Frateuria sp. W-315 |
Year of Isolation | 1992 |
Molecular Formula | Not fully specified in available literature |
Core Structural Feature | 3,4-Dihydroxycyclohexanecarboxylic acid ester |
Proposed Biosynthetic Role | Intermediate in enacyloxin IIa biosynthesis |
Stereochemistry | (13'R,14'R,15'S) configuration |
Enacyloxin IVa is produced by Frateuria sp. W-315, a strain initially subject to taxonomic confusion. The genus Frateuria belongs to the family Pseudomonadaceae within the class Gammaproteobacteria. These bacteria are characterized as aerobic, Gram-negative rods exhibiting polar flagellation and possessing oxidative metabolism without fermentation capabilities [7].
Historically, strains now classified as Frateuria were first identified as "Acetobacter aurantius" by Kondo and Ameyama in 1958. Significant phenotypic reevaluation occurred when Asai and colleagues (1964) noted their unusual combination of traits: polar flagellation (typical of Gluconobacter) alongside the ability to oxidize acetate and lactate to CO₂ and water (characteristic of Acetobacter). This prompted their temporary designation as "polarly flagellated intermediate strains." The genus Frateuria was formally established in 1980 by Swings et al., with Frateuria aurantia as the type species [7].
Frateuria sp. W-315, the specific enacyloxin producer, shares the defining chemotaxonomic feature of the genus: the presence of ubiquinone Q-8 as the major respiratory quinone. This trait distinguishes it from true acetic acid bacteria (Acetobacter, Gluconobacter), which possess different major quinones (Q-9 or Q-10), providing a clear chemotaxonomic marker [7]. Ecologically, Frateuria species are typically found in plant-associated environments and soil. While not major pathogens, their metabolic versatility contributes to nutrient cycling, particularly in relation to organic acid transformations [7].
Enacyloxin IVa is a member of the enacyloxin antibiotic family, a group of structurally related polyenic compounds produced by Frateuria sp. W-315. This family includes several characterized molecules, primarily Enacyloxin IIa (the most extensively studied), Enacyloxin IVa, and their respective stereoisomers and derivatives. Classification within this family is based on structural homology, biosynthetic relationships, and shared producing organisms [4] [10].
Structurally, all enacyloxins share a common architectural motif: a polyhydroxylated polyene chain of varying length and oxidation state, ester-linked to a 3,4-dihydroxycyclohexanecarboxylic acid unit. Key structural variations defining individual family members include:
Enacyloxin IVa is specifically characterized by its proposed role as a biosynthetic intermediate in the pathway leading to Enacyloxin IIa. This relationship was suggested based on structural analysis showing Enacyloxin IVa possesses a polyene chain that appears less processed than that of Enacyloxin IIa [4]. Its (13'R,14'R,15'S) configuration further defines it within the stereochemical landscape of the family [10].
Table 2: Structural Comparison of Key Enacyloxins
Feature | Enacyloxin IIa | Enacyloxin IVa |
---|---|---|
Producing Organism | Frateuria sp. W-315; Burkholderia ambifaria | Frateuria sp. W-315 |
Core Acid Unit | 3,4-Dihydroxycyclohexanecarboxylic acid | 3,4-Dihydroxycyclohexanecarboxylic acid |
Polyene Chain Features | Extended polyhydroxylated dichlorinated polyene | Polyhydroxylated dichlorinated polyene (likely shorter/modified) |
Chlorine Atoms | 2 | 2 |
Key Functional Groups | Terminal amide, multiple OH groups | Multiple OH groups |
Proposed Biosynthetic Role | Final/Advanced Metabolite | Biosynthetic Intermediate |
Stereochemical Assignment | Partial assignment | (13'R,14'R,15'S) configuration established |
The discovery of enacyloxin production in Burkholderia ambifaria (a member of the Burkholderia cepacia complex, Bcc) significantly expanded the known taxonomic range for this antibiotic family. While the Burkholderia-produced compound is identical to Enacyloxin IIa from Frateuria, the detection of the specific hybrid modular polyketide synthase (PKS) gene cluster responsible for its biosynthesis in B. ambifaria confirms the potential for enacyloxin production beyond the original Frateuria source [1] [8]. This cluster encodes an unusual PKS system featuring multiple cis-acyltransferase (cis-AT) modules and a single trans-AT protein, highlighting the complex biosynthetic machinery underlying enacyloxin assembly [1] [8]. Enacyloxin IVa is presumed to arise from a related, but likely truncated or modified, segment of this biosynthetic pathway.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: